2-(2-Chlorophenyl)butanoic acid

Description

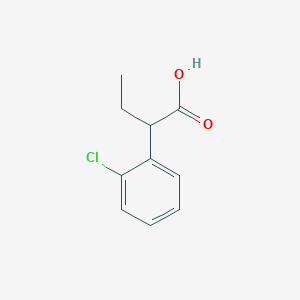

2-(2-Chlorophenyl)butanoic acid is a substituted carboxylic acid featuring a butanoic acid backbone with a 2-chlorophenyl group attached to the second carbon. The ortho-chlorophenyl substituent likely introduces steric hindrance and electronic effects, influencing its acidity, solubility, and reactivity compared to analogous compounds.

Properties

IUPAC Name |

2-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXSYUKBUWEHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295928 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188014-56-4 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188014-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the use of Grignard reagents, where 2-chlorophenylmagnesium bromide reacts with ethyl chloroacetate, followed by acidic workup .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylbutanoic acids.

Scientific Research Applications

2-(2-Chlorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act on the cyclooxygenase (COX) pathway, reducing inflammation by inhibiting the production of prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds, identified in the evidence, provide a basis for comparative analysis:

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid (CAS 1249633-28-0)

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol

- Key Features :

- A hydroxyl group on the second carbon.

- Meta-chlorophenyl substitution.

- Impact on Properties: The hydroxyl group enhances hydrogen bonding, increasing water solubility compared to non-hydroxylated analogs.

(R)-3-Amino-4-(2-chlorophenyl)butanoic Acid Hydrochloride (CAS 268734-28-7)

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- Key Features: An amino group on the third carbon. Ortho-chlorophenyl substitution on the fourth carbon. Hydrochloride salt form.

- Impact on Properties: The amino group introduces basicity, enabling salt formation (as seen in the hydrochloride derivative), which enhances solubility in polar solvents. The ortho-chlorophenyl group may contribute to steric hindrance, affecting interaction with biological targets .

2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid

- Molecular Formula : C₁₁H₁₃ClO₂S

- Molecular Weight : 244.74 g/mol

- Key Features :

- A sulfanyl (-S-) bridge linking the 2-chlorophenyl group to the second carbon.

- A methyl group on the third carbon.

- The sulfur atom may serve as a site for metabolic oxidation, altering pharmacokinetic profiles compared to non-sulfur analogs .

Comparative Data Table

*Inferred properties due to lack of direct data.

Key Research Findings

- Meta-substituted derivatives (e.g., 2-(3-chlorophenyl)-2-hydroxybutanoic acid) exhibit improved solubility and stability due to reduced steric strain .

- Functional Group Influence: Hydroxyl and amino groups enhance polarity and solubility but may reduce membrane permeability . Sulfanyl groups alter electronic profiles and metabolic stability, making them critical in drug design .

Biological Activity

2-(2-Chlorophenyl)butanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

The primary mechanism of action for this compound involves its interaction with the γ-aminobutyric acid type-A (GABA A) receptor . This interaction enhances GABA A receptor function, leading to increased inhibitory neurotransmission in the nervous system. The compound's ability to bind to the benzodiazepine recognition site of the GABA A receptor is crucial for its pharmacological effects, particularly in modulating anxiety and seizure activity.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier effectively. Its pharmacokinetic profile suggests that it may have significant central nervous system effects, which are essential for its potential use in treating neurological disorders.

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Properties : Exhibits efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : May inhibit pathways involved in inflammation, suggesting potential applications in inflammatory diseases.

- Antioxidant Activity : Demonstrated ability to scavenge free radicals, contributing to its health benefits.

Case Studies and Experimental Data

Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Inhibition of biofilm formation in Staphylococcus aureus | 50 µM | |

| Enhancement of GABA A receptor function | N/A | |

| Antimicrobial efficacy against various strains | N/A |

Dose-Dependent Effects

The effects of this compound are dose-dependent. At lower doses, it enhances GABAergic signaling and exhibits anti-epileptic properties. Higher doses may lead to different cellular responses, indicating a need for careful dosage management in therapeutic applications.

Metabolic Pathways and Distribution

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Its distribution within tissues is facilitated by specific transporters and binding proteins, indicating a complex interaction with cellular systems.

Applications in Scientific Research

This compound is utilized across various fields:

- Chemistry : As a building block for synthesizing more complex organic molecules.

- Biology : For studying potential biological activities including antimicrobial and anti-inflammatory effects.

- Medicine : Ongoing research aims to explore its therapeutic applications, particularly in neurology and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.